![molecular formula C17H15N3OS2 B2399187 Tcmdc-142993 CAS No. 941883-07-4](/img/structure/B2399187.png)
Tcmdc-142993
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Overview
Description
Scientific Research Applications
- Quinazolinediones, including TCMDC-142993, exhibit promising antimalarial properties. TCMDC-125133, a related compound, has been studied for its antimalarial effects and low toxicity . Further research could explore TCMDC-142993’s efficacy against Plasmodium species.
- Quinazolinediones have shown anticancer activity. TCMDC-142993 derivatives were synthesized and tested for their effects on cancer cells. Lead optimization efforts focused on modifying the side chain, resulting in compounds with potent antimalarial activity . Investigating its potential as an anticancer agent is warranted.
- TCMDC-142993 and related compounds have been investigated for their ability to inhibit enzymes in parasitic organisms. For instance, TCMDC-143191 and TCMDC-143459 inhibit Trypanosoma brucei PTR1, a potential drug target . Further studies could elucidate their mechanism of action.
- TCMDC-125133, structurally related to TCMDC-142993, was synthesized using low-cost chemicals and environmentally friendly methods . Researchers could explore similar approaches for TCMDC-142993 synthesis.
- Understanding the SAR of TCMDC-142993 is crucial. Researchers have explored modifications to the valine linker and phenyl side chain, leading to compounds with improved antimalarial activity . Investigating additional SAR aspects could guide further optimization.
Antimalarial Activity
Anticancer Potential
Inhibition of Parasitic Enzymes
Greener Synthesis Approach
Structure-Activity Relationship (SAR) Studies
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
TCMDC-142993, also known as 2-(4-methylsulfanylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide, primarily targets the essential malarial kinase PfCLK3 . PfCLK3 plays a critical role in the regulation of malarial parasite RNA splicing and is essential for the survival of blood stage Plasmodium falciparum .
Mode of Action
The compound interacts with PfCLK3 through a covalent inhibition mechanism . The co-crystal structure of PfCLK3 with TCMDC-142993 has been solved, which facilitated the rational design of covalent inhibitors of this validated drug target . An allosteric cysteine residue (Cys368) that is poorly conserved in the human kinome was targeted to improve the selectivity of the compound .
Biochemical Pathways
TCMDC-142993 affects the biochemical pathways related to RNA splicing in the malarial parasite . The Plasmodium CLK-family, which PfCLK3 is a part of, are crucial mediators of multiple phosphorylation events on splicing factors necessary for the correct assembly and catalytic activity of spliceosomes .
Pharmacokinetics
falciparum killing assays . This suggests a good bioavailability and effective interaction with its target.
Result of Action
The action of TCMDC-142993 results in the inhibition of protein translation and activation of the amino acid starvation response in the malarial parasite . This leads to the death of the parasite, offering prophylactic, transmission blocking, and curative potential .
Action Environment
The efficacy of TCMDC-142993 can be influenced by various environmental factors. For instance, resistance to currently deployed drugs can affect the compound’s action . Tcmdc-142993 has shown a low propensity for resistance development , making it a promising lead in the search for new antimalarials.
properties
IUPAC Name |
2-(4-methylsulfanylphenyl)-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-22-13-7-5-12(6-8-13)10-16(21)20-17-19-15(11-23-17)14-4-2-3-9-18-14/h2-9,11H,10H2,1H3,(H,19,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAILOCOPCVAAAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(methylthio)phenyl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide |
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